Cas no 1568044-52-9 ((2S)-2-(3-chloro-4-fluorophenyl)oxirane)

(2S)-2-(3-chloro-4-fluorophenyl)oxirane 化学的及び物理的性質
名前と識別子
-
- (2S)-2-(3-chloro-4-fluorophenyl)oxirane
- EN300-1968084
- 1568044-52-9
- AKOS021450479
-
- インチ: 1S/C8H6ClFO/c9-6-3-5(8-4-11-8)1-2-7(6)10/h1-3,8H,4H2/t8-/m1/s1
- InChIKey: VUAQOERANOXMJB-MRVPVSSYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)[C@H]1CO1)F
計算された属性
- せいみつぶんしりょう: 172.0091207g/mol
- どういたいしつりょう: 172.0091207g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
(2S)-2-(3-chloro-4-fluorophenyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1968084-2.5g |
(2S)-2-(3-chloro-4-fluorophenyl)oxirane |
1568044-52-9 | 2.5g |
$1370.0 | 2023-09-16 | ||
Enamine | EN300-1968084-5.0g |
(2S)-2-(3-chloro-4-fluorophenyl)oxirane |
1568044-52-9 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-1968084-10.0g |
(2S)-2-(3-chloro-4-fluorophenyl)oxirane |
1568044-52-9 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1968084-10g |
(2S)-2-(3-chloro-4-fluorophenyl)oxirane |
1568044-52-9 | 10g |
$3007.0 | 2023-09-16 | ||
Enamine | EN300-1968084-0.25g |
(2S)-2-(3-chloro-4-fluorophenyl)oxirane |
1568044-52-9 | 0.25g |
$642.0 | 2023-09-16 | ||
Enamine | EN300-1968084-1.0g |
(2S)-2-(3-chloro-4-fluorophenyl)oxirane |
1568044-52-9 | 1g |
$1543.0 | 2023-06-02 | ||
Enamine | EN300-1968084-0.5g |
(2S)-2-(3-chloro-4-fluorophenyl)oxirane |
1568044-52-9 | 0.5g |
$671.0 | 2023-09-16 | ||
Enamine | EN300-1968084-0.1g |
(2S)-2-(3-chloro-4-fluorophenyl)oxirane |
1568044-52-9 | 0.1g |
$615.0 | 2023-09-16 | ||
Enamine | EN300-1968084-5g |
(2S)-2-(3-chloro-4-fluorophenyl)oxirane |
1568044-52-9 | 5g |
$2028.0 | 2023-09-16 | ||
Enamine | EN300-1968084-0.05g |
(2S)-2-(3-chloro-4-fluorophenyl)oxirane |
1568044-52-9 | 0.05g |
$587.0 | 2023-09-16 |
(2S)-2-(3-chloro-4-fluorophenyl)oxirane 関連文献
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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9. Book reviews
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
(2S)-2-(3-chloro-4-fluorophenyl)oxiraneに関する追加情報
Introduction to (2S)-2-(3-chloro-4-fluorophenyl)oxirane (CAS No. 1568044-52-9)
(2S)-2-(3-chloro-4-fluorophenyl)oxirane (CAS No. 1568044-52-9) is a chiral epoxide compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique stereochemistry and the presence of a chiral center, which makes it a valuable building block for the synthesis of complex molecules with specific biological activities.
The chemical structure of (2S)-2-(3-chloro-4-fluorophenyl)oxirane consists of a three-membered ring (epoxide) attached to a substituted phenyl group. The presence of the chlorine and fluorine atoms on the phenyl ring imparts unique electronic and steric properties to the molecule, which can be exploited in various synthetic transformations and biological applications.
In recent years, there has been a growing interest in the use of chiral epoxides like (2S)-2-(3-chloro-4-fluorophenyl)oxirane for the development of enantioselective catalysts and intermediates in asymmetric synthesis. The ability to control the stereochemistry of these compounds is crucial for the synthesis of bioactive molecules, such as pharmaceuticals and agrochemicals, where the enantiomeric purity can significantly impact their efficacy and safety.
One of the key applications of (2S)-2-(3-chloro-4-fluorophenyl)oxirane is in the synthesis of drug candidates for various therapeutic areas. For instance, this compound has been used as an intermediate in the synthesis of antiviral agents, anticancer drugs, and central nervous system (CNS) modulators. The versatile reactivity of the epoxide functional group allows for a wide range of chemical transformations, including ring-opening reactions with nucleophiles, which can lead to the formation of diverse molecular scaffolds with potential therapeutic value.
Recent studies have also explored the use of (2S)-2-(3-chloro-4-fluorophenyl)oxirane in click chemistry reactions. Click chemistry is a powerful tool for rapid and efficient synthesis of complex molecules, and the reactivity of the epoxide group in this compound makes it an attractive candidate for such reactions. For example, researchers have demonstrated that (2S)-2-(3-chloro-4-fluorophenyl)oxirane can undergo efficient click reactions with azides to form 1,4-disubstituted 1,2,3-triazoles, which are known to exhibit a variety of biological activities.
The synthetic accessibility and functional versatility of (2S)-2-(3-chloro-4-fluorophenyl)oxirane have also made it a popular choice for combinatorial chemistry approaches. Combinatorial chemistry involves the rapid synthesis and screening of large libraries of compounds to identify potential leads for drug discovery. The ability to generate diverse molecular structures from a single starting material like (2S)-2-(3-chloro-4-fluorophenyl)oxirane can significantly accelerate the drug discovery process.
In addition to its applications in synthetic chemistry and drug discovery, (2S)-2-(3-chloro-4-fluorophenyl)oxirane has also been studied for its potential use in materials science. The unique electronic properties conferred by the chlorine and fluorine substituents make this compound suitable for the development of functional materials with specific optical, electronic, or magnetic properties. For example, researchers have explored its use in the synthesis of polymer-based materials with tunable properties for applications in electronics and photonics.
The safety profile and environmental impact of chemical compounds are critical considerations in their development and application. Studies on (2S)-2-(3-chloro-4-fluorophenyl)oxirane have shown that it is generally stable under standard laboratory conditions but may require careful handling due to its reactivity with certain nucleophiles. Proper storage conditions and appropriate personal protective equipment (PPE) should be used when working with this compound to ensure safety.
In conclusion, (2S)-2-(3-chloro-4-fluorophenyl)oxirane (CAS No. 1568044-52-9) is a versatile chiral epoxide with significant potential in various fields, including organic synthesis, medicinal chemistry, pharmaceutical research, combinatorial chemistry, and materials science. Its unique stereochemistry and functional group reactivity make it an invaluable building block for the development of novel compounds with diverse applications. Ongoing research continues to uncover new uses and properties of this compound, further solidifying its importance in modern chemical research.
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